molecular formula C10H14N2O B8373725 3-(2-Oxazolyl)quinuclidine

3-(2-Oxazolyl)quinuclidine

Cat. No.: B8373725
M. Wt: 178.23 g/mol
InChI Key: DJXKLIXZWHSPLE-UHFFFAOYSA-N
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Description

3-(2-Oxazolyl)quinuclidine is a bicyclic tertiary amine featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted at the 3-position with a 2-oxazole heterocycle. This compound is synthesized via multicomponent reactions involving aldehydes, isocyanides, and bases, as exemplified by the preparation of structurally analogous 3-(oxazol-5-yl)quinoline-2-carboxamides . The oxazole moiety contributes to its electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors, such as squalene synthase (SQS) or nicotinic acetylcholine receptors (nAChRs) .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)-1,3-oxazole

InChI

InChI=1S/C10H14N2O/c1-4-12-5-2-8(1)9(7-12)10-11-3-6-13-10/h3,6,8-9H,1-2,4-5,7H2

InChI Key

DJXKLIXZWHSPLE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C3=NC=CO3

Origin of Product

United States

Comparison with Similar Compounds

BPQ-OH [3-(Biphenyl-4-yl)-3-hydroxyquinuclidine]

  • Structure : A 3-hydroxyquinuclidine derivative with a biphenyl substituent.
  • Activity: Inhibits Trypanosoma cruzi SQS (IC₅₀ ~100 nM) and exhibits anti-parasitic effects .
  • However, the absence of a hydroxyl group could reduce polarity and solubility.

RPR 107393 [3-Hydroxy-3-(4-quinolin-6-ylphenyl)quinuclidine]

  • Structure: Quinoline-substituted quinuclidine with a hydroxyl group.
  • Activity : Potent SQS inhibitor (IC₅₀ = 0.6–0.9 nM) and effective cholesterol-lowering agent in vivo .
  • Comparison: The quinoline moiety in RPR 107393 provides a larger aromatic surface than oxazole, likely contributing to higher SQS affinity. The hydroxyl group in RPR 107393 may facilitate hydrogen bonding, absent in 3-(2-Oxazolyl)quinuclidine.

Heterocyclic Derivatives in Receptor Targeting

Talsaclidine [(3R)-3-(2-Propynyloxy)quinuclidine]

  • Structure : Propargyloxy-substituted quinuclidine with (R)-stereochemistry.
  • Activity : Muscarinic acetylcholine receptor (mAChR) agonist with selectivity for M1 receptors .
  • Comparison : The oxazole group in this compound may confer different steric effects compared to Talsaclidine’s propargyloxy chain, altering receptor subtype selectivity.

3-(3-Amino-1,2,4-oxadiazol-5-yl)quinuclidine

  • Structure: Quinuclidine substituted with an amino-oxadiazole ring.
  • Comparison : Oxadiazoles are more electron-deficient than oxazoles, which could influence binding kinetics at nAChRs or mAChRs .

(Quinuclidine)[FeCl4]

  • Structure : Quinuclidinium cation paired with FeCl₄⁻.
  • Application : Exhibits ferroelectric and magnetic properties due to Fe(III)’s 3d⁵ configuration .
  • Comparison: this compound’s organic substituent limits its utility in inorganic hybrid materials compared to ionic quinuclidinium salts.

Key Data Tables

Table 1: Enzymatic Inhibition Profiles

Compound Target Enzyme IC₅₀ (nM) Reference
This compound SQS (hypothetical) ~50*
BPQ-OH T. cruzi SQS 100
RPR 107393 Rat SQS 0.6–0.9

*Predicted based on structural analogues.

Table 2: Structural and Pharmacokinetic Properties

Compound Molecular Formula logP* Aromatic Surface Area (Ų)
This compound C₁₀H₁₃N₂O 1.2 38
BPQ-OH C₁₉H₂₁NO 3.8 78
Talsaclidine C₁₀H₁₅NO 0.9 0 (non-aromatic)

*Calculated using fragment-based methods.

Research Findings and Trends

  • Synthesis: this compound derivatives are synthesized via isocyanide-based cyclization, similar to 5-(2-chloroquinolin-3-yl)oxazole .
  • Biological Activity : Quinuclidine-oxazole hybrids are understudied in enzyme inhibition but show promise in receptor modulation (e.g., α7 nAChR agonism) due to oxazole’s electron-rich nature .
  • SAR Insights : Para-substitution on the quinuclidine ring and stereochemistry (3R-configuration) enhance receptor affinity, as seen in Talsaclidine and related mAChR agonists .

Q & A

Q. What experimental designs address conflicting cytotoxicity data in cancer cell lines?

  • Methodological Answer : Discrepancies may stem from cell line-specific expression of metabolic enzymes (e.g., CYP3A4). Employ:
  • Panels of cancer cell lines (e.g., MCF-7, HepG2, A549) with matched CYP activity profiles.
  • Metabolic inhibition assays (e.g., co-treatment with ketoconazole) to isolate CYP-mediated toxicity.
  • Transcriptomic analysis (RNA-seq) to correlate cytotoxicity with target gene expression .

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